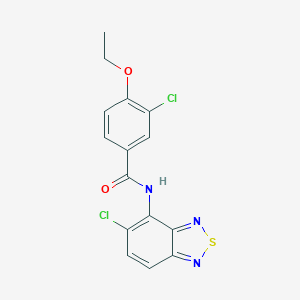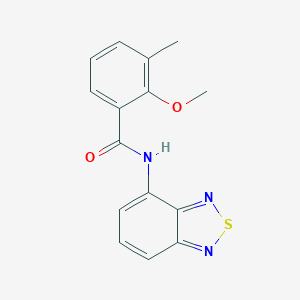![molecular formula C14H10BrF2NO2 B251108 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B251108.png)
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as BDF-063 or ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-063 belongs to the class of compounds known as activators of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. The activation of these channels has been linked to the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Mecanismo De Acción
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide acts as an activator of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. By activating these channels, this compound can effectively reduce the excitability of neurons, thus reducing the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have shown that this compound can effectively reduce seizure activity, increase the threshold for seizure induction, and reduce the duration of seizures. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its specificity for KCNQ2/3 potassium channels. This specificity allows for targeted activation of these channels, reducing the likelihood of off-target effects. However, one of the limitations of this compound is its relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. One area of research is the development of more potent and selective activators of KCNQ2/3 potassium channels. Additionally, there is a need for further research on the potential therapeutic applications of this compound in other neurological disorders, such as neuropathic pain and migraine. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and excretion in vivo.
Métodos De Síntesis
The synthesis of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 2,3-difluorobenzaldehyde to form 4-bromo-N-(2,3-difluorobenzylidene)aniline. This intermediate is then reacted with benzoyl chloride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the primary areas of research has been in the treatment of epilepsy. Studies have shown that this compound can effectively reduce seizure activity in animal models of epilepsy by activating KCNQ2/3 potassium channels.
Propiedades
Fórmula molecular |
C14H10BrF2NO2 |
|---|---|
Peso molecular |
342.13 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-7-5-9(6-8-10)13(19)18-11-3-1-2-4-12(11)20-14(16)17/h1-8,14H,(H,18,19) |
Clave InChI |
KDCZYTXJMVFRHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
